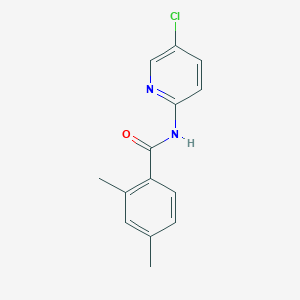
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as FBPA, is a chemical compound that has garnered significant interest in scientific research due to its potential as a fluorescence imaging probe. FBPA is a derivative of benzothiazole and has been shown to be useful in various biological applications due to its unique properties.
作用机制
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe involves its ability to selectively bind to certain biomolecules in cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to bind to proteins such as albumin and globulin, as well as nucleic acids such as DNA and RNA. This binding results in a change in the fluorescence properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, allowing for imaging of the targeted biomolecules.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in vivo. Studies have demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide does not significantly affect cell viability or proliferation. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a high binding affinity for cancer cells, making it a promising tool for cancer diagnosis and treatment.
实验室实验的优点和局限性
One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe is its high selectivity for certain biomolecules, allowing for targeted imaging. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity, making it a safe option for in vivo experiments. However, one limitation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide is its synthesis method, which can be time-consuming and costly.
未来方向
There are several potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research. One area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in the development of new cancer therapies. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used as a tool for identifying new targets for cancer treatment and for monitoring the effectiveness of new therapies. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used in the development of new imaging techniques for neuroscience research, allowing for the imaging of neural activity in real-time. Further research is needed to fully understand the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research.
合成方法
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-fluoro-1,3-benzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its use as a fluorescence imaging probe in various biological applications. It has been shown to selectively target cancer cells and can be used for cancer diagnosis and treatment. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been used as a tool in neuroscience research for imaging neural activity in the brain.
属性
分子式 |
C12H13FN2OS |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChI 键 |
LYXRGHYSQBVCJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
规范 SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)